molecular formula C8H4BrF6NO B13121993 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13121993
M. Wt: 324.02 g/mol
InChI Key: XBAXZJWJBOOIMM-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features a bromopyridine moiety and a hexafluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 5-bromopyridine with hexafluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hexafluoropropanol, followed by nucleophilic substitution on the bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the hexafluoropropanol group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexafluoropropanol group in 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol imparts unique chemical properties, such as increased hydrophobicity and the ability to form strong hydrogen bonds. These properties distinguish it from other similar compounds and enhance its utility in various applications .

Properties

Molecular Formula

C8H4BrF6NO

Molecular Weight

324.02 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H4BrF6NO/c9-4-1-2-5(16-3-4)6(17,7(10,11)12)8(13,14)15/h1-3,17H

InChI Key

XBAXZJWJBOOIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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